molecular formula C22H30N4O2 B6121892 N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide

N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide

Cat. No. B6121892
M. Wt: 382.5 g/mol
InChI Key: HKGGRJKXIJZXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of amorphous calcium phosphate (ACP) and is known for its unique ability to enhance the remineralization of tooth enamel, making it a promising candidate for dental treatments.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP in enhancing the remineralization of tooth enamel is not fully understood. However, it is believed that N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP forms a complex with calcium and phosphate ions, which helps to stabilize amorphous calcium phosphate (ACP) and prevent its transformation into hydroxyapatite (HA), the mineral component of tooth enamel. This stabilization of ACP allows it to diffuse into the subsurface of enamel lesions and promote remineralization.
Biochemical and Physiological Effects:
N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP can inhibit the growth and metabolism of oral bacteria such as Streptococcus mutans and Lactobacillus acidophilus, which are known to cause dental caries. N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has also been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In addition, N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP in lab experiments is its ability to enhance the remineralization of tooth enamel, making it a valuable tool for studying dental caries. N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP in lab experiments is its potential to interfere with other experimental procedures due to its ability to form complexes with calcium and phosphate ions.

Future Directions

There are several future directions for research on N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP. One area of research is the development of new formulations of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP that can enhance its efficacy in promoting remineralization. Another area of research is the investigation of the potential applications of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP in tissue engineering and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP in enhancing remineralization and its potential side effects.

Synthesis Methods

N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP is synthesized by reacting 1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with 2-methoxyphenylacetyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been extensively studied for its potential applications in various fields such as dentistry, biomedicine, and materials science. In dentistry, N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been shown to enhance the remineralization of tooth enamel by forming a protective layer over the enamel surface, preventing demineralization caused by acids produced by oral bacteria. In biomedicine, N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been investigated for its potential applications in drug delivery, wound healing, and tissue engineering. In materials science, N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide-ACP has been studied for its ability to improve the mechanical properties of various materials such as dental composites and bone cements.

properties

IUPAC Name

N-[2-(1-cyclopentylpiperidin-4-yl)pyrazol-3-yl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-28-21(17-7-3-2-4-8-17)22(27)24-20-11-14-23-26(20)19-12-15-25(16-13-19)18-9-5-6-10-18/h2-4,7-8,11,14,18-19,21H,5-6,9-10,12-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGGRJKXIJZXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=NN2C3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide

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